Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a complex organic compound that features a triazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method includes the formation of the triazolo-pyridine core followed by the attachment of the butanoyl and benzoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the triazolo-pyridine core.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can introduce different substituents to the compound, potentially altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The triazolo-pyridine moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazolo moiety but has a different core structure.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazolo moiety, but with a thiadiazine ring.
Tris[1,2,4]triazolo[1,3,5]triazine: A more complex structure with multiple triazolo rings .
Uniqueness
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to interact with DNA and enzymes makes it a valuable compound for research and development .
Biological Activity
Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate activity against various bacterial and fungal strains. In particular:
- Study Findings : A study published in 2024 demonstrated that synthesized triazolo compounds exhibited moderate antimicrobial efficacy against bacterial and fungal strains when compared to standard antibiotics like Streptomycin and Nystatin .
Compound Type | Activity Level | Comparison Standard |
---|---|---|
Triazolo Derivatives | Moderate | Streptomycin, Nystatin |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that triazole derivatives can act as antagonists to specific inflammatory mediators.
- Case Study : In an ex vivo study on human whole blood assays, a related compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction. This suggests a strong anti-inflammatory effect that could be leveraged in therapeutic applications .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.
- Receptor Antagonism : The compound may act as an antagonist at specific receptor sites involved in pain and inflammation pathways.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Although specific data on this compound is limited, related compounds have shown favorable profiles in terms of absorption and distribution.
Toxicity Profile
Preliminary safety assessments indicate that triazole derivatives can exhibit toxicity at high concentrations. Standard safety protocols should be followed when handling these compounds.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C18H18N4O3/c1-25-18(24)13-8-10-14(11-9-13)19-17(23)7-4-6-16-21-20-15-5-2-3-12-22(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,19,23) |
InChI Key |
PTBBJQMABWHWDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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